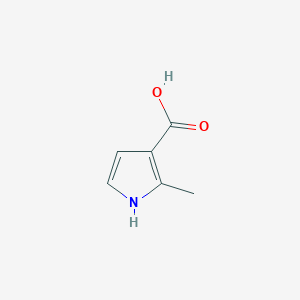

2-Methyl-1h-pyrrole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-5(6(8)9)2-3-7-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJBJOLFTYIFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292288 | |

| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37102-48-0 | |

| Record name | 37102-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-methyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the starting materials, reaction mechanisms, and experimental protocols for three classical and widely utilized methods: the Hantzsch Pyrrole Synthesis, the Paal-Knorr Pyrrole Synthesis, and the Van Leusen Pyrrole Synthesis. Quantitative data is summarized in tabular format for ease of comparison, and reaction workflows are visualized using Graphviz diagrams.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a versatile method for the preparation of substituted pyrroles involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2] For the synthesis of this compound, a multi-step process is typically employed, starting with the formation of the corresponding ethyl ester followed by hydrolysis. A modern approach utilizes a continuous flow synthesis that allows for the in-situ hydrolysis of the intermediate ester.[3]

Reaction Pathway & Mechanism

The synthesis of ethyl 2-methyl-1H-pyrrole-3-carboxylate, the precursor to the target carboxylic acid, proceeds through the reaction of ethyl acetoacetate, chloroacetone, and ammonia. The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring.[2] The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

To this solution, add aqueous ammonia (excess) and stir the mixture at room temperature for 30 minutes.

-

Slowly add chloroacetone (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-methyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-6 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 3-4 with cold 1M HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Materials | Ethyl acetoacetate, Chloroacetone, Ammonia | [2] |

| Solvent | Ethanol | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 2-4 hours (ester formation), 2-6 hours (hydrolysis) | [5] |

| Typical Yield | 60-80% (overall) | [6] |

Reaction Workflow

Caption: Hantzsch synthesis workflow for this compound.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[7][8] To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor is required.

Reaction Pathway & Mechanism

The synthesis would involve the reaction of a 3-acetyl-4-oxopentanoic acid derivative (a 1,4-dicarbonyl compound) with ammonia. The mechanism initiates with the nucleophilic attack of ammonia on one of the carbonyl groups to form a hemiaminal, followed by an intramolecular cyclization via attack on the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrrole ring.[9]

Experimental Protocol

-

In a pressure vessel, dissolve the 1,4-dicarbonyl precursor (e.g., a keto-ester that can be hydrolyzed, or the keto-acid itself) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).

-

Seal the vessel and heat the mixture to 100-120 °C for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If the solvent is acidic, neutralize the mixture with a base such as sodium bicarbonate solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Materials | 1,4-dicarbonyl compound, Ammonia source | [1][7] |

| Solvent | Ethanol, Acetic Acid | [10] |

| Reaction Temperature | 100-120 °C | [1] |

| Reaction Time | 4-8 hours | [1] |

| Typical Yield | >60% | [1] |

Reaction Workflow

Caption: Paal-Knorr synthesis workflow.

Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis is a powerful [3+2] cycloaddition reaction that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with an electron-deficient alkene (Michael acceptor) under basic conditions to form the pyrrole ring.[11][12] This method is known for its operational simplicity and the ready availability of starting materials.[13]

Reaction Pathway & Mechanism

For the synthesis of this compound, a suitable Michael acceptor, such as an α,β-unsaturated ester with a methyl group at the β-position, is required. The mechanism begins with the base-catalyzed deprotonation of TosMIC to form a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to yield the pyrrole.[13] A subsequent hydrolysis step would convert the ester to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of the Pyrrole Ester

-

To a stirred solution of the appropriate α,β-unsaturated ester (e.g., ethyl 2-butenoate) (1.0 eq) and TosMIC (1.0 eq) in a polar aprotic solvent like DMSO or THF, add a base such as sodium hydride or potassium carbonate portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding pyrrole-3-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Follow the hydrolysis procedure as described in the Hantzsch synthesis (Section 1.2, Step 2).

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Materials | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated ester | [11][13] |

| Base | NaH, K2CO3 | [13] |

| Solvent | DMSO, THF | [13] |

| Reaction Temperature | Room temperature to 60 °C | [13] |

| Reaction Time | 12-24 hours | [13] |

| Typical Yield | 50-75% (ester formation) | [14] |

Reaction Workflow

Caption: Van Leusen synthesis workflow.

Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the methyl group protons, the carboxylic acid proton, and the N-H proton. The pyrrole protons will appear as doublets or multiplets in the aromatic region (δ 6.0-7.5 ppm). The methyl protons will be a singlet around δ 2.2-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-12 ppm), and the N-H proton will also be a broad singlet, typically in the range of δ 8-10 ppm.[15][16]

-

¹³C NMR: The carbon NMR spectrum will show signals for the pyrrole ring carbons (typically in the range of δ 100-140 ppm), the methyl carbon (around δ 10-15 ppm), and the carboxylic acid carbonyl carbon (δ 165-175 ppm).[15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be present around 1680-1710 cm⁻¹. The N-H stretching vibration of the pyrrole ring will appear as a sharp to moderately broad band around 3300-3500 cm⁻¹.[16]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₆H₇NO₂), which is 125.13 g/mol .

This guide provides a foundational understanding of the key synthetic strategies for this compound. The choice of a particular method will depend on the availability of starting materials, desired scale, and laboratory capabilities. For all procedures, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. syrris.com [syrris.com]

- 4. scribd.com [scribd.com]

- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Van Leusen Reaction [organic-chemistry.org]

- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyl-1H-pyrrole-3-carboxylic acid. Given the limited availability of direct experimental data for this specific molecule, this guide combines established information with high-quality in silico predictions to offer a valuable resource for researchers. It includes detailed experimental protocols for key physicochemical property determination and visualizations of relevant workflows and biological pathways to support drug discovery and development efforts.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa (acidic) | 4.5 - 5.5 (Predicted) | In silico prediction |

| logP (Octanol/Water Partition Coefficient) | 1.0 - 1.5 (Predicted) | In silico prediction |

| Water Solubility | Moderately soluble (Predicted) | In silico prediction |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols that can be applied to this compound.

Synthesis of a Related Pyrrole Carboxylic Acid Derivative

While a specific protocol for the direct synthesis of this compound is not detailed in the provided results, the synthesis of a structurally related compound, 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, has been described. This process involves an amide coupling reaction between 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid and benzylamine, utilizing TBTU as a coupling reagent and DIPEA as a base in dichloromethane at room temperature[1][2]. The reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)[1][2].

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A standard method for its determination involves a capillary melting point apparatus.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 10-20°C per minute initially.

-

The approximate melting range is observed.

-

A second, fresh sample is then heated, with the temperature raised quickly to about 20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Protocol:

-

A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The data of pH versus the volume of titrant added is plotted to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development. The shake-flask method is a traditional approach for its experimental determination.

Protocol:

-

A solution of this compound is prepared in n-octanol.

-

An equal volume of water is added to the octanol solution in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and a relevant biological pathway.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, studies on closely related derivatives provide valuable insights. Specifically, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have demonstrated potential as anticancer agents[3][4]. In silico studies of these compounds suggest that their anticancer potency may be attributed to their interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4].

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival[5][6][7].

This guide serves as a foundational resource for researchers interested in this compound. The combination of established data, predictive analytics, and detailed protocols provides a robust starting point for further experimental investigation and drug development endeavors.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Analysis of 2-Methyl-1H-pyrrole-3-carboxylic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives. While a definitive crystal structure for this compound is not publicly available, this document synthesizes data from closely related compounds to infer its likely structural properties and provides detailed experimental protocols for its synthesis and characterization. The pyrrole-3-carboxylic acid scaffold is a key component in several successful pharmaceuticals, making a thorough understanding of its structural chemistry crucial for new drug development.[1]

Introduction: The Significance of Pyrrole-3-Carboxylic Acids

Pyrrole-3-carboxylic acid amides are central to the structure of highly successful drugs such as Atorvastatin and Sunitinib.[1] The related 4-oxo derivatives of pyrrole-3-carboxylic acids also exhibit significant biological activities, including antimalarial and HIV-1 protease inhibitory properties.[1] This highlights the importance of this class of compounds in medicinal chemistry and underscores the need for detailed structural and synthetic analysis to inform the design of novel therapeutics.

Synthesis and Characterization

While a direct synthetic protocol for this compound was not found in the provided search results, the synthesis of several derivatives offers insight into potential synthetic routes and characterization methods.

Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

A synthetic route to 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves an amide coupling reaction between 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid and benzylamine.[2]

Experimental Protocol:

-

Dissolve 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (1 mmol) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (2 mmol) in dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA) (0.25 mmol) to the mixture and stir for 15 minutes.

-

Add benzylamine (1.2 mmol) and stir the reaction in a microwave for 5 minutes at 30°C.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Purify the product using column chromatography.[2]

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to the Spectroscopic Profile of 2-Methyl-1H-pyrrole-3-carboxylic acid

Introduction

2-Methyl-1H-pyrrole-3-carboxylic acid (CAS No: 37102-48-0) is a heterocyclic compound incorporating a pyrrole ring, a methyl group, and a carboxylic acid functional group. Its structure, with the empirical formula C₆H₇NO₂, suggests a rich spectroscopic profile that is crucial for its identification, characterization, and the study of its chemical behavior. This guide provides a detailed overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical characteristics. While complete, experimentally verified datasets for this specific molecule are not widely published, this document compiles predicted values based on established principles of spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from typical chemical shift and frequency ranges for the constituent functional groups and the specific electronic environment of the pyrrole ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the N-H, C-H protons on the pyrrole ring, the methyl protons, and the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to have a characteristic downfield chemical shift, often appearing as a broad singlet.[1][2]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration-dependent; may exchange with D₂O.[1][2] |

| NH | ~11.0 | Broad Singlet | Position can vary based on solvent and concentration. |

| H-5 (Pyrrole) | ~6.8 - 7.0 | Doublet | Coupled to H-4. |

| H-4 (Pyrrole) | ~6.1 - 6.3 | Doublet | Coupled to H-5. |

| CH₃ | ~2.2 - 2.5 | Singlet | Attached to the pyrrole ring at position 2. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.[2]

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 185 | Typical range for a carboxylic acid carbon.[2] |

| C-2 (Pyrrole) | ~130 - 135 | Carbon bearing the methyl group. |

| C-5 (Pyrrole) | ~120 - 125 | Unsubstituted CH carbon. |

| C-4 (Pyrrole) | ~110 - 115 | Unsubstituted CH carbon. |

| C-3 (Pyrrole) | ~105 - 110 | Carbon bearing the carboxylic acid group. |

| CH₃ | ~10 - 15 | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic absorptions from the O-H and C=O bonds of the carboxylic acid group, which often forms hydrogen-bonded dimers.[2][3]

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic broad envelope due to hydrogen bonding.[2][3] |

| N-H Stretch | ~3300 | Medium, Broad | May be obscured by the O-H stretch. |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp | Position indicates if the acid is dimeric (~1710 cm⁻¹) or monomeric (~1760 cm⁻¹).[2] |

| C=C Stretch (Pyrrole Ring) | ~1550 - 1650 | Medium | |

| C-O Stretch | 1210 - 1320 | Strong | Associated with the carboxylic acid group.[3] |

| O-H Bend (Out-of-plane) | ~900 - 960 | Medium, Broad | Also characteristic of a carboxylic acid dimer.[3] |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound (C₆H₇NO₂) is 125.13 g/mol .

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 125 | [M]⁺ | Molecular ion peak. |

| 108 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 80 | [M - COOH]⁺ | Decarboxylation, loss of the carboxylic acid group. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of exchangeable protons (NH and OH).[1]

-

¹H NMR Acquisition :

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse ¹H experiment is performed.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 16 to 64 scans are accumulated for a high signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at δ ~2.50 ppm).[1]

-

-

¹³C NMR Acquisition :

-

A proton-decoupled ¹³C experiment (e.g., using a WALTZ-16 decoupling sequence) is performed.

-

Key parameters include a spectral width of ~220 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing is similar to ¹H NMR, with chemical shifts referenced to the solvent peak (DMSO-d₆ at δ ~39.5 ppm).[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.[4][5]

-

Sample Preparation :

-

For ATR-FTIR, a small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, such as one utilizing Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination (HRMS).

-

Sample Preparation :

-

For EI-MS, the solid sample may be introduced directly via a solids probe.

-

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition (EI-MS) :

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Acquisition (ESI-HRMS) :

-

The sample solution is sprayed through a heated capillary under a strong electric field, creating charged droplets.

-

As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are generated and analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

This provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

The Biological Versatility of 2-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs. Among its myriad of derivatives, those stemming from 2-methyl-1H-pyrrole-3-carboxylic acid have emerged as a particularly promising class of bioactive molecules. Exhibiting a broad spectrum of pharmacological activities, these compounds are the subject of intensive research in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. It details experimental protocols, summarizes quantitative data, and visualizes key molecular pathways to serve as a resource for researchers in the field.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the reported IC50 values for different derivatives against various cancer cell lines.

Table 1: Anticancer Activity (IC50) of 2-Methyl-1H-pyrrole-3-carboxamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxamide | Human B-cell lymphoma (BJAB) | Potent activity reported | [1] |

| Pyrrolo-pyrimidine derivative with nitro and heterocyclic moieties | MCF-7 (Breast), SET-2 (Leukemia), HCT-116 (Colon) | Comparable to Doxorubicin | [2] |

| 5-methyl-2-carboxamidepyrrole-based dual mPGES-1/sEH inhibitor | Human colorectal cancer (CRC) model | Low micromolar range | [3] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | T47D (Breast) | 2.4 | [4] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3k) | T47D (Breast) | 10.6 | [4] |

Table 2: Anticancer Activity (IC50) of Other this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-pyrrole derivative (nitro group at C-5 and N-methyl) | HepG2 (Liver) | 0.47 | [5] |

| Thiazole derivative with pyrazoline | Not specified | 63.11 - 67.93 (µg/mL) | [6] |

Signaling Pathways in Cancer

The anticancer effects of these pyrrole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer progression.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.

References

- 1. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of the 2-Methyl-1H-pyrrole-3-carboxylic Acid Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: While 2-Methyl-1H-pyrrole-3-carboxylic acid itself has a limited intrinsic pharmacological profile, its core structure serves as a versatile and privileged scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the pharmacological profiles of key derivative classes stemming from this foundational molecule. We explore the mechanism of action, quantitative biological data, and detailed experimental methodologies for three prominent classes of these derivatives: Pyrrole Carboxamides as mitochondrial Complex II inhibitors, Pyrrole-2-carboxamide derivatives as potent antitubercular agents targeting MmpL3, and 2-Phenyl-1H-pyrrole-3-carboxamide derivatives as 5-HT6 receptor inverse agonists for CNS disorders. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrole-3-carboxylic acid framework.

Pyrrole Carboxamides as Mitochondrial Complex II Inhibitors

The pyrrole carboxamide scaffold has been extensively developed for potent inhibitory activity against mitochondrial Complex II (Succinate Dehydrogenase, SDH), a critical enzyme linking the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). These inhibitors have found significant application as agrochemical fungicides, and their mechanism provides a compelling case study in targeted enzyme inhibition.

Mechanism of Action

Pyrrole carboxamide derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs). They function by blocking the ubiquinone (Coenzyme Q) binding site (Q-site) within Complex II. This inhibition prevents the transfer of electrons from succinate to ubiquinone, thereby halting the enzyme's catalytic cycle. The disruption of the electron transport chain leads to a cessation of ATP production and an accumulation of succinate, ultimately resulting in cellular death in target organisms.

Quantitative Data: In Vitro Inhibition of Complex II

The following table summarizes the inhibitory activity of representative pyrrole carboxamide derivatives against Complex II.

| Compound Class | Example Compound | Target Organism/Enzyme Source | Assay Type | IC50 (mg/L) | Reference |

| Pyrazole/Pyrrole Carboxamide | Q18 | Colletotrichum camelliae SDH | Enzyme Activity | 9.7 | [1] |

Experimental Protocol: Complex II (SQR) Activity Assay

This protocol details a common method for assessing the succinate-ubiquinone reductase (SQR) activity of Complex II, which is most relevant for Q-site inhibitors.[2]

1. Objective: To measure the catalytic activity of Complex II by monitoring the reduction of an artificial electron acceptor.

2. Principle: The assay follows the reduction of 2,6-dichlorophenolindophenol (DCPIP), which accepts electrons from a reduced ubiquinone analogue (e.g., UQ₂). The rate of DCPIP reduction, measured by the decrease in absorbance at 600 nm, is proportional to the SQR activity.[2]

3. Materials:

-

Isolated mitochondria (e.g., from bovine heart or rat liver)

-

Reaction Buffer: 50 mM potassium phosphate, pH 7.5

-

Potassium cyanide (KCN) (to inhibit Complex IV)

-

Rotenone (to inhibit Complex I)

-

Ubiquinone analogue (UQ₂)

-

DCPIP

-

Potassium succinate (substrate)

-

Test inhibitor compounds

-

Spectrophotometer (plate reader or cuvette-based)

4. Procedure:

-

Mitochondria Preparation: Isolate mitochondria from a suitable tissue source using standard differential centrifugation methods. Determine the protein concentration.

-

Reaction Mixture Setup: In a microplate well or cuvette, prepare the reaction mixture by adding the following components in order:

-

Reaction Buffer

-

KCN (e.g., 1 mM final concentration)

-

Rotenone (e.g., 2 µM final concentration)

-

UQ₂ (e.g., 90 µM final concentration)

-

DCPIP (e.g., 74 µM final concentration)

-

Test inhibitor at various concentrations (or vehicle control)

-

30 µg of isolated mitochondrial protein

-

-

Reaction Initiation: Start the reaction by adding potassium succinate (e.g., 10 mM final concentration).

-

Data Acquisition: Immediately monitor the decrease in absorbance at 600 nm at a constant temperature (e.g., 25°C) for 5-10 minutes.

-

Analysis: Calculate the reaction rate using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).[2] Determine the IC50 values for the test inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.

Pyrrole-2-carboxamide Derivatives as MmpL3 Inhibitors

A significant advancement in the fight against tuberculosis (TB) has been the discovery of compounds targeting Mycobacterial membrane protein Large 3 (MmpL3). Derivatives of pyrrole-2-carboxamide have emerged as a highly potent class of MmpL3 inhibitors, demonstrating excellent activity against drug-resistant strains of Mycobacterium tuberculosis.

Mechanism of Action

MmpL3 is an essential inner membrane transporter in mycobacteria responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycolic acid-containing outer membrane.[3][4] Pyrrole-2-carboxamide derivatives directly bind to the MmpL3 transporter, inhibiting its function.[4] This blockade prevents TMM from being "flipped" across the inner membrane to the periplasm. The resulting accumulation of TMM in the cytoplasm and the halt in the synthesis of essential cell wall components, such as trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), leads to bacterial death.[4][5]

Quantitative Data: Anti-TB Activity

The table below presents the in vitro activity of representative pyrrole-2-carboxamide derivatives against M. tuberculosis.

| Compound | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity IC50 (µg/mL) vs. Vero cells | Reference |

| 16 | 2,4-difluorophenyl | 1-adamantyl | <0.016 | >64 | [4] |

| 17 | 2-fluoro-4-chlorophenyl | 1-adamantyl | <0.016 | >64 | [4] |

| 28 | 2,4-dichlorophenyl | 4-pyridyl | <0.016 | >64 | [4] |

| 32 | 2,4-difluoro-3-pyridyl | 1-adamantyl | <0.016 | >64 | [4] |

Experimental Protocol: [¹⁴C] Acetate Metabolic Labeling Assay

This assay determines the effect of inhibitors on mycolic acid biosynthesis by tracking the incorporation of a radiolabeled precursor.[4]

1. Objective: To assess the impact of test compounds on the synthesis of mycolic acids in whole mycobacterial cells.

2. Principle: M. tuberculosis cultures are treated with a test compound and then incubated with [¹⁴C] acetate, which is a precursor for fatty acid and mycolic acid synthesis. The lipids are then extracted, separated by thin-layer chromatography (TLC), and visualized by autoradiography. Inhibition of MmpL3 leads to a characteristic accumulation of TMM and a reduction in TDM.

3. Materials:

-

M. tuberculosis H37Rv culture

-

7H9 broth supplemented with OADC and Tween-80

-

Test compounds

-

[1-¹⁴C] acetic acid, sodium salt

-

Lipid extraction solvents (e.g., chloroform/methanol mixtures)

-

TLC plates (silica gel)

-

TLC developing solvents

-

Phosphorimager or X-ray film for autoradiography

4. Procedure:

-

Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Dilute the culture to a specified OD₆₀₀.

-

Compound Treatment: Add the test compound at various concentrations to the bacterial cultures and incubate for a set period (e.g., 6 hours).

-

Radiolabeling: Add [¹⁴C] acetate to each culture and incubate for another period (e.g., 8 hours) to allow for incorporation into lipids.

-

Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the apolar lipids (which include TMM and TDM) from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol 2:1).

-

TLC Analysis: Spot equal counts of the extracted lipids onto a silica gel TLC plate. Develop the plate using a suitable solvent system to separate the different lipid species.

-

Visualization and Analysis: Dry the TLC plate and expose it to a phosphor screen or X-ray film. Analyze the resulting autoradiogram to observe changes in the lipid profile, specifically looking for an increase in the TMM spot and a decrease in the TDM spot in compound-treated samples compared to the control.

2-Phenyl-1H-pyrrole-3-carboxamide as 5-HT6 Receptor Inverse Agonists

The 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been successfully utilized to develop potent and selective inverse agonists for the serotonin 6 (5-HT6) receptor.[6][7] This G protein-coupled receptor (GPCR) is primarily expressed in the central nervous system and is a key target for treating cognitive disorders like Alzheimer's disease.[8]

Mechanism of Action

The 5-HT6 receptor exhibits high constitutive activity, meaning it signals even in the absence of an agonist. Inverse agonists bind to the receptor and stabilize its inactive conformation, thereby reducing this basal signaling.[8] For the 5-HT6 receptor, this involves inhibiting the Gs protein-mediated adenylyl cyclase pathway, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of neuronal signaling pathways is believed to underlie the cognition-enhancing effects observed with these compounds.[6][9]

Quantitative Data: 5-HT6 Receptor Binding and Functional Activity

The following table summarizes the binding affinities of representative 2-phenyl-1H-pyrrole-3-carboxamide derivatives for the human 5-HT6 receptor.

| Compound | R¹ Substituent (at N1-sulfonyl) | Amine Moiety | Ki (nM) | Reference |

| 7 | Phenyl | (R)-3-aminopyrrolidine | 208 | [8] |

| 8 | Naphthyl | (R)-3-aminopyrrolidine | 106 | [8] |

| 27 | Naphthyl | (S)-3-aminopyrrolidine | 21 | [6][8] |

| 33 | 3-cyanophenyl | (R)-3-aminopyrrolidine | 13 | [10] |

Experimental Protocol: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of test compounds for the human 5-HT6 receptor.[8][11]

1. Objective: To quantify the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a known radioligand.

2. Principle: Membranes from cells stably expressing the human 5-HT6 receptor are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-LSD) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is measured, and from this, the IC50 (concentration of test compound that displaces 50% of the radioligand) and Ki (inhibitory constant) can be calculated.

3. Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide).

-

Non-specific binding control: Serotonin or Methiothepin.

-

Test compounds.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Polyethyleneimine (PEI)-treated glass fiber filter plates.

-

Scintillation counter.

4. Procedure:

-

Reaction Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]-LSD (e.g., 2.5 nM), and varying concentrations of the test compound.

-

Add Membranes: Initiate the binding reaction by adding the cell membranes (e.g., 25 µg protein/well). For determining non-specific binding, use a high concentration of an unlabeled ligand like methiothepin (5 µM) instead of the test compound.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-pretreated filter plate. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

-

Analysis: Calculate the IC50 value by performing a non-linear regression fit of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Phenyl-1 H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuropathic pain-alleviating activity of novel 5-HT6 receptor inverse agonists derived from 2-aryl-1H-pyrrole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Methyl-1H-pyrrole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Among the vast array of pyrrole-containing building blocks, 2-Methyl-1H-pyrrole-3-carboxylic acid stands out as a particularly versatile and valuable starting material for the development of novel drugs targeting a wide spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives of this compound, offering a comprehensive resource for researchers in the field of drug discovery.

A Scaffold for Diverse Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, underscoring the scaffold's importance in medicinal chemistry. These activities include:

-

Anticancer: The pyrrole-3-carboxylic acid moiety is a key structural feature in several successful anticancer drugs, including the multi-kinase inhibitor Sunitinib.[1] Derivatives have shown potent cytotoxic effects against various cancer cell lines.

-

Antimicrobial: Compounds incorporating this scaffold have exhibited significant activity against a range of bacterial and fungal pathogens.

-

Neuroprotective: The pyrrole core is found in molecules with neuroprotective properties, showing potential in the treatment of neurodegenerative diseases.[1]

-

Anti-inflammatory: Derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenases (COX).

-

Kinase Inhibition: The structural features of this scaffold make it an ideal starting point for the design of potent and selective kinase inhibitors, a critical area in cancer therapy and other diseases.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of pyrrole-3-carboxylic acid, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrrole-3-Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | Various (NCI-60 panel) | Not Specified | Growth inhibition of 50.21-108.37% at 10 µM | [2] |

| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | MDA-MB-435 (Melanoma) | Not Specified | 62.46% growth inhibition at 10 µM | [3] |

| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | MDA-MB-468 (Breast) | Not Specified | 40.24% growth inhibition at 10 µM | [3] |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative | Broad range of tumor cell lines | Not Specified | Potent anti-proliferative activity | [4] |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Various human cancer cell lines | Not Specified | Good to high selectivity index | [5] |

Table 2: Antimicrobial Activity of Pyrrole-3-Carboxylic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | Not Specified | 50.87-56.60% growth inhibition at 32 µg/mL | [2] |

| Pyrrolo [2,3-b] pyrrole derivative 2 | Pseudomonas aeruginosa | 50 | [6] |

| Pyrrolo [2,3-b] pyrrole derivative 3 | Staphylococcus aureus | Comparable to ciprofloxacin | [6] |

| Pyrrolo [2,3-b] pyrrole derivative 2 | Candida albicans | ~25% of clotrimazole's MIC | [6] |

| Pyrrole-2-carboxamide derivatives | Gram-negative bacteria | 1.02-6.35 | [7] |

| Pyrrole-2-carboxamide 4i | Klebsiella pneumoniae | 1.02 | [7] |

| Pyrrole-2-carboxamide 4i | Escherichia coli | 1.56 | [7] |

| Pyrrole-2-carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [7] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [8] |

| Pyrrolyl benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [8] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [8] |

Table 3: Anti-inflammatory Activity of Pyrrole-3-Carboxylic Acid Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrrolizine-based derivative 1 | COX-2 | 82.57 | [9] |

| Pyrrolizine-based derivative 2 | COX-2 | 9.03 | [9] |

| Pyrrolizine-based derivative 3 | COX-2 | 27.67 | [9] |

| 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (e.g., 4h, 4k) | COX-1 & COX-2 | Potent inhibition | [10] |

| Pyrrole derivative 2 | s-LOX | 7.5 | [11] |

| Pyrrole derivative 1 | s-LOX | 51.5 | [11] |

| Pyrrole hybrid 6 | s-LOX | 27.5 | [11] |

| Pyrrole hybrid 5 | COX-2 | 0.55 | [11] |

| Pyrrole derivative 4 | COX-2 | 0.65 | [11] |

Synthesis of this compound Derivatives

The versatility of the this compound scaffold stems from the reactivity of its carboxylic acid group, which allows for the straightforward synthesis of a wide array of derivatives, primarily amides and esters.

General Synthesis of Amide Derivatives

Amide derivatives are commonly synthesized via a coupling reaction between the carboxylic acid and a primary or secondary amine. Standard coupling reagents such as EDC/HOBt or TBTU are often employed to facilitate this reaction.

Caption: General workflow for the synthesis of amide derivatives.

General Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several standard methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro kinase assay [protocols.io]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of the 2-Methyl-1H-pyrrole-3-carboxylic Acid Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct therapeutic applications of 2-Methyl-1H-pyrrole-3-carboxylic acid remain underexplored, its core structure represents a versatile and promising scaffold in medicinal chemistry. This technical guide consolidates the current understanding of this molecule's potential by examining the therapeutic targets and mechanisms of action of its closely related derivatives. This document provides a comprehensive overview of the potential of the this compound scaffold in the development of novel therapeutics for a range of diseases, including cognitive disorders, infectious diseases, and cancer. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this guide aims to equip researchers with the foundational knowledge to explore and exploit the therapeutic promise of this chemical moiety.

Inferred Therapeutic Potential via Derivative Analysis

Extensive research into derivatives of this compound has revealed significant bioactivity across several key therapeutic areas. These derivatives have been shown to interact with a variety of biological targets, suggesting that the parent compound could serve as a valuable starting point for the design of novel inhibitors and modulators. The primary therapeutic targets identified through the study of these derivatives include the 5-HT6 receptor, Mycobacterial Membrane Protein Large 3 (MmpL3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Potential Therapeutic Target: 5-HT6 Receptor

Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been identified as potent inverse agonists of the 5-HT6 receptor, a promising target for the treatment of cognitive deficits in neurological and psychiatric disorders.[1][2][3][4]

Quantitative Data: 5-HT6 Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of various 2-phenyl-1H-pyrrole-3-carboxamide derivatives for the human 5-HT6 receptor. The data highlights the influence of different substituents on receptor binding.

| Compound ID | R¹ (at 2-phenyl) | R² (at N¹-sulfonyl) | Amine | Ki (nM)[1][2] |

| 7 | H | H | (R)-3-aminopyrrolidine | 208 |

| 8 | H | 4-Cl | (R)-3-aminopyrrolidine | 106 |

| 11 | H | 2-CH₃ | (R)-3-aminopyrrolidine | 96 |

| 14 | H | 3-CF₃ | (R)-3-aminopyrrolidine | 18 |

| 16 | H | 3-OCF₃ | (R)-3-aminopyrrolidine | 16 |

| 17 | H | 2-Cl | (R)-3-aminopyrrolidine | 3.8 |

| 18 | H | 3-Cl | (R)-3-aminopyrrolidine | 35 |

| 22 | 2-F | 3-Cl | (S)-3-aminopyrrolidine | 22 |

| 26 | H | 3-F | (S)-3-aminopyrrolidine | 26 |

| 27 | 2-F | 3-F | (S)-3-aminopyrrolidine | 27 |

| 28 | 2-F | 3-F | (R)-3-aminopyrrolidine | 28 |

Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay[1][2][5]

Objective: To determine the binding affinity of test compounds for the human 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

[³H]-LSD (radioligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

-

Test compounds and reference compounds (e.g., methiothepin for non-specific binding).

-

96-well microplates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT6 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]-LSD (final concentration ~1-2 nM), and 100 µL of membrane suspension.[5]

-

Non-specific Binding: 50 µL of 10 µM methiothepin, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.[5]

-

Compound Inhibition: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.[5]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds and convert them to Ki values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

Potential Therapeutic Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

Pyrrole-2-carboxamide derivatives have demonstrated potent antitubercular activity by inhibiting MmpL3, an essential transporter protein in Mycobacterium tuberculosis.[6][7][8] MmpL3 is responsible for the transport of mycolic acid precursors, which are crucial components of the mycobacterial cell wall.

Quantitative Data: Antitubercular Activity of Pyrrole-2-carboxamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv.

| Compound ID | R¹ (at pyrrole C4) | R² (at amide) | MIC (µg/mL)[6] |

| 5 | 2,4-dichlorophenyl | cyclohexyl | <0.016 |

| 12 | 2,4-dichlorophenyl (N-methyl pyrrole) | cyclohexyl | 3.7 |

| 13 | 2,4-dichlorophenyl (N-methyl pyrrole, N-methyl amide) | cyclohexyl | >32 |

| 14 | 2-chlorophenyl | cyclohexyl | 0.031 |

| 15 | 4-chlorophenyl | cyclohexyl | 0.031 |

| 16 | 4-fluorophenyl | cyclohexyl | <0.016 |

| 17 | 2-fluorophenyl | cyclohexyl | <0.016 |

| 18 | 2,4-difluorophenyl | cyclohexyl | <0.016 |

| 19 | 4-(trifluoromethyl)phenyl | cyclohexyl | 0.063 |

| 32 | 2-fluoro-4-pyridyl | 2-adamantyl | <0.016 |

Experimental Protocol: M. tuberculosis Inhibition Assay (Microplate Alamar Blue Assay)[9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Test compounds and reference drugs (e.g., isoniazid).

-

Alamar Blue reagent.

-

96-well microplates.

Procedure:

-

Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

-

Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

-

Inoculation: Inoculate each well with the M. tuberculosis suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.[9]

-

Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]

Signaling Pathway and Experimental Workflow

Potential Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated as potential anticancer agents, with in silico studies suggesting they may target VEGFR-2.[10] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

Quantitative Data: In Silico and In Vitro Anticancer Activity

| Compound Class | Target | In Silico Binding Affinity (-kcal/mol)[10] | In Vitro Activity (NCI-60)[10] |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | VEGFR-2 | -9.5 (for most potent compound) | Growth inhibition of 50.21-108.37% at 10 µM |

Experimental Protocol: In Silico Molecular Docking[11]

Objective: To predict the binding affinity and interaction of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives with the ATP binding site of VEGFR-2.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro).

-

Protein Data Bank (PDB) for the crystal structure of VEGFR-2.

Procedure:

-

Protein Preparation: Obtain the crystal structure of VEGFR-2 from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 2D structures of the pyrrole derivatives and convert them to 3D structures. Minimize the energy of the ligands.

-

Grid Generation: Define the binding site on VEGFR-2, typically the ATP-binding pocket, and generate a grid box for docking.

-

Molecular Docking: Dock the prepared ligands into the defined binding site of the receptor using a suitable docking algorithm.

-

Analysis: Analyze the docking results to determine the binding energies and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of VEGFR-2.

Signaling Pathway and Experimental Workflow

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in targeting a diverse range of therapeutic targets. The evidence presented in this guide, drawn from studies on its close analogs, strongly suggests that this core moiety can be effectively utilized in the design of novel therapeutics for cognitive disorders, tuberculosis, and cancer.

Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to fully elucidate the structure-activity relationships for each identified target. Furthermore, direct screening of the parent compound against various biological targets could uncover novel activities and expand its therapeutic potential. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for researchers to embark on these exciting avenues of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. vlifesciences.com [vlifesciences.com]

- 10. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Reaction Mechanism of 2-Methyl-1H-pyrrole-3-carboxylic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary reaction mechanisms for the synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document outlines the theoretical underpinnings of the most relevant synthetic routes, presents collated quantitative data from various studies, and offers detailed experimental protocols. Visualizations of reaction pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction to Pyrrole Synthesis

The pyrrole ring is a fundamental structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. Consequently, the development of efficient synthetic methodologies for substituted pyrroles is of significant interest to the scientific community. Among the numerous strategies, the Hantzsch and Paal-Knorr pyrrole syntheses are two of the most classical and versatile methods for constructing the pyrrole core. This guide will focus on the application of these methods for the synthesis of this compound.

Reaction Mechanisms

The synthesis of this compound is most commonly achieved via a modification of the Hantzsch pyrrole synthesis. The Paal-Knorr synthesis, while a cornerstone of pyrrole chemistry, is less direct for this specific substitution pattern but is included for its foundational importance.

The Hantzsch pyrrole synthesis is a multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone or α-haloaldehyde, and ammonia or a primary amine.[1][2] For the synthesis of this compound or its esters, the typical starting materials are an acetoacetate ester, an α-haloacetaldehyde, and ammonia.

The reaction proceeds through the initial formation of an enamine from the β-ketoester (e.g., ethyl acetoacetate) and ammonia.[1] This enamine then acts as a nucleophile, attacking the α-haloaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[1] An alternative mechanistic pathway has been proposed where the enamine attacks the α-carbon of the halo-carbonyl compound in a nucleophilic substitution.[1]

The Paal-Knorr synthesis provides a more general route to substituted pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines, typically under acidic conditions.[3][4][5] The mechanism involves the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate.[4] The final step is the dehydration of this intermediate to yield the aromatic pyrrole.[4][5] The ring-closing step is often considered the rate-determining step of the reaction.[5]

Data Presentation

The following table summarizes quantitative data from various synthetic approaches to this compound and its derivatives.

| Product | Synthetic Method | Key Reagents | Solvent | Conditions | Yield (%) | Reference |

| 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Hantzsch (Flow) | tert-Butyl acetoacetate, Benzylamine, 2-Bromoacetophenone | Acetonitrile | 100 °C, 2.5 h | 63-65 | [6] |

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | Cyclization | Glycine-derived enamino amide, Trifluoroacetic acid | Dichloromethane | Room Temperature | 90 | [7][8] |

| 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Hantzsch | Ethyl acetoacetate, 2-Bromopropanal, Ammonia water | Dichloromethane | 0-50 °C, 10-14 h | High | [9] |

| Pyrrole-3-carboxamides | Hantzsch (Solid-Phase) | Polymer-bound enaminones, α-Bromoketones | Dichloromethane | Cleavage with 20% TFA | Excellent | [10] |

| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | Amide Coupling | 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, Benzylamine, TBTU, DIPEA | Dichloromethane | Room Temperature, Microwave (5 min, 30 °C) | 14 (pure) | [11] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 2-Methyl-1H-pyrrole-3-carboxylate ester via a Hantzsch-type reaction, based on procedures for similar derivatives.

Objective: To synthesize an ester of this compound.

Materials:

-

Ethyl acetoacetate

-

α-Haloacetaldehyde (e.g., Chloroacetaldehyde or Bromoacetaldehyde)

-

Aqueous Ammonia (25-28%)

-

Ethanol

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Hydrochloric Acid (for workup)

-

Sodium Bicarbonate Solution (for workup)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

Addition of Ammonia: Cool the solution in an ice bath and add aqueous ammonia (2-3 equivalents) dropwise while stirring.

-

Addition of α-Haloacetaldehyde: To the stirred solution, add the α-haloacetaldehyde (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add dichloromethane to the residue and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Hydrolysis (Optional for Carboxylic Acid): The resulting ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. syrris.com [syrris.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on 2-Methyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known properties, outlines relevant experimental protocols for the synthesis of its derivatives, and discusses the biological significance of the broader class of pyrrole-3-carboxylic acid derivatives.

Core Compound Properties

This compound serves as a valuable building block in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 37102-48-0 | |

| Molecular Formula | C₆H₇NO₂ | |